STF-118804 is a potent and selective small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) [, , , , , , ]. It is a 3-pyridyl compound with a hydrophobic extension, structurally similar to other NAMPT inhibitors like FK866 and CB30865 []. STF-118804 has emerged as a valuable tool in scientific research, particularly in the fields of oncology and cell biology.
While the provided papers do not delve into detailed analyses of the STF-118804 molecular structure, they highlight its structural similarity to other NAMPT inhibitors like FK866 and CB30865, all of which share a 3-pyridyl core with a hydrophobic extension []. This structural similarity suggests a shared binding mode to NAMPT.
STF-118804 functions as a competitive inhibitor of NAMPT [, , ], the rate-limiting enzyme in the NAD+ salvage pathway. By inhibiting NAMPT, STF-118804 disrupts the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor for NAD+ synthesis [, ]. This inhibition leads to a decrease in intracellular NAD+ levels, particularly in the cytosol and mitochondria []. The reduction in NAD+ availability subsequently impacts various cellular processes, including energy metabolism, DNA repair, and cell survival signaling pathways. Notably, STF-118804's effects on NAD+ levels appear to be compartment-specific, with no significant impact observed in the nucleus [].
The reduction in NAD+ levels induced by STF-118804 has been linked to the activation of AMPK and inhibition of mTOR pathways, ultimately contributing to metabolic collapse in cancer cells []. This effect can be reversed by supplementing cells with exogenous NMN, highlighting the specificity of STF-118804 for NAMPT []. Additionally, STF-118804 treatment has been shown to inhibit the activity of NAD+-dependent enzymes such as PARP-1 and SIRT-1, further impacting cellular processes reliant on these enzymes [].
Resistance to STF-118804 and other NAMPT inhibitors has been observed in some cases, potentially arising from mutations in the NAMPT gene itself, specifically the H191R mutation [, ]. This mutation is thought to alter the interaction of NAMPT with its binding partners, thereby affecting its susceptibility to inhibition []. Moreover, the activation of alternative NAD+ synthesis pathways, such as the Kynurenine De Novo pathway, has also been implicated in resistance to NAMPT inhibitors like STF-118804 [].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7